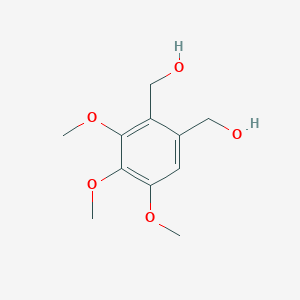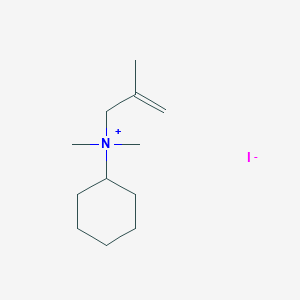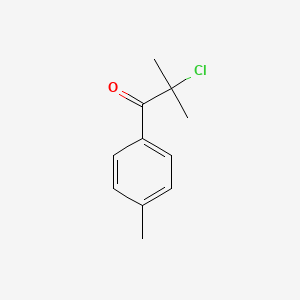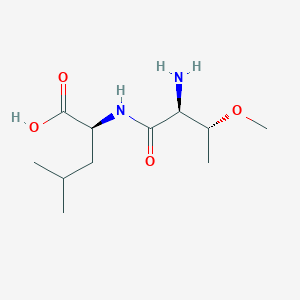
1-Benzyl-4-phenyl-1,4-dihydro-5H-tetrazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-phenyl-1,4-dihydro-5H-tetrazole-5-thione is a heterocyclic compound that belongs to the tetrazole family This compound is characterized by its unique structure, which includes a tetrazole ring substituted with benzyl and phenyl groups
Méthodes De Préparation
The synthesis of 1-Benzyl-4-phenyl-1,4-dihydro-5H-tetrazole-5-thione can be achieved through several synthetic routes. One common method involves the reaction of benzyl chloride with phenylhydrazine to form benzylphenylhydrazine. This intermediate is then reacted with carbon disulfide and sodium hydroxide to yield the desired tetrazole compound. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
1-Benzyl-4-phenyl-1,4-dihydro-5H-tetrazole-5-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents employed .
Applications De Recherche Scientifique
1-Benzyl-4-phenyl-1,4-dihydro-5H-tetrazole-5-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-phenyl-1,4-dihydro-5H-tetrazole-5-thione involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation. The exact pathways and molecular targets are still under investigation, but its structure allows for versatile interactions with various biomolecules .
Comparaison Avec Des Composés Similaires
1-Benzyl-4-phenyl-1,4-dihydro-5H-tetrazole-5-thione can be compared with other tetrazole derivatives such as:
1-Phenyl-1H-tetrazole-5-thiol: Similar in structure but lacks the benzyl group, which may affect its reactivity and biological activity.
1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione:
5-Benzyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: A triazole derivative with similar substituents, used in different chemical and biological contexts.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
61249-32-9 |
|---|---|
Formule moléculaire |
C14H12N4S |
Poids moléculaire |
268.34 g/mol |
Nom IUPAC |
1-benzyl-4-phenyltetrazole-5-thione |
InChI |
InChI=1S/C14H12N4S/c19-14-17(11-12-7-3-1-4-8-12)15-16-18(14)13-9-5-2-6-10-13/h1-10H,11H2 |
Clé InChI |
ZXYPLVZFISNTJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=S)N(N=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Acetyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14585525.png)
![(4S)-2,2-Dimethyl-4-{[(naphthalen-1-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14585537.png)

![4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14585551.png)




![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)





